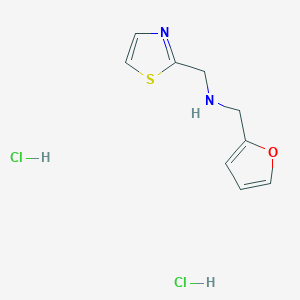

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride

Description

Properties

IUPAC Name |

1-(furan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS.2ClH/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9;;/h1-5,10H,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYBZKOKWBLNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Scheme

The typical synthetic approach to (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride involves:

Step 1: Formation of the amine intermediate by nucleophilic substitution between 2-furylmethylamine and a suitable thiazole derivative, often 2-bromo-1,3-thiazole or 1,3-thiazol-2-ylmethyl halides.

Step 2: Conversion of the free amine to the dihydrochloride salt by treatment with hydrochloric acid.

This process is generally conducted in polar aprotic solvents such as dimethylformamide (DMF) under elevated temperatures to enhance reaction kinetics.

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Starting materials | 2-Furylmethylamine, 2-bromo-1,3-thiazole |

| Solvent | Dimethylformamide (DMF) or similar organic solvents |

| Base | Potassium carbonate (K2CO3) or organic bases like triethylamine |

| Temperature | Elevated temperatures (typically 80–120 °C) |

| Reaction time | Several hours, monitored by TLC or HPLC |

| Salt formation | Treatment with hydrochloric acid (HCl) in ethanol or ether |

The base facilitates deprotonation of the amine and promotes nucleophilic substitution on the thiazole halide. After completion, the reaction mixture is acidified to precipitate the dihydrochloride salt, which is then isolated by filtration.

Industrial Scale Preparation

Industrial synthesis mirrors the laboratory procedure but incorporates:

- Automated reactors for precise temperature and stirring control.

- In-line monitoring (e.g., HPLC) to optimize reaction progress.

- Purification techniques such as recrystallization from alcohols (methanol, ethanol) or chromatographic methods to achieve high purity.

The scale-up process emphasizes yield optimization by adjusting stoichiometric ratios, solvent volumes, and reaction times.

Detailed Reaction Analysis

Mechanistic Insights

- Nucleophilic substitution: The primary amine nitrogen of 2-furylmethylamine attacks the electrophilic carbon of the thiazole halide, displacing the halide ion.

- Salt formation: The free base amine is protonated by HCl, forming the dihydrochloride salt, which enhances compound stability and crystallinity.

Optimization Parameters

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperature increases reaction rate | Controlled heating to avoid side reactions |

| Base equivalence | Excess base ensures complete deprotonation | Stoichiometric excess of base |

| Solvent choice | Polar aprotic solvents favor nucleophilic substitution | Use of DMF or DMSO |

| Reactant ratio | Excess alkylating agent drives reaction completion | Slight excess of 2-furylmethylamine or thiazole halide |

| Reaction time | Longer time improves conversion but risks byproducts | Monitoring by TLC/HPLC to determine endpoint |

Purification and Characterization

Purification Methods

- Recrystallization: From methanol or ethanol to obtain pure dihydrochloride crystals.

- Chromatography: Silica gel column chromatography with gradient elution for intermediates or impurities removal.

Characterization Techniques

- FTIR Spectroscopy: Identification of NH stretching (~3200 cm⁻¹), C=S vibrations (~1300 cm⁻¹).

- NMR Spectroscopy: Proton NMR signals for furyl methyl protons (δ 4.2–4.5 ppm) and thiazolyl methylene protons.

- X-ray Crystallography: Determination of crystal structure, often monoclinic with space group P2₁/c.

- Hirshfeld Surface Analysis: For detailed intermolecular interaction profiling.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Nucleophilic substitution | 2-Furylmethylamine reacts with 2-bromo-1,3-thiazole | DMF solvent, K2CO3 base, 80–120 °C, several hours |

| 2. Work-up | Acidification with HCl to form dihydrochloride salt | Ethanol or ether solvent, controlled addition |

| 3. Isolation | Filtration and washing of precipitated salt | Dry under vacuum or mild heating |

| 4. Purification | Recrystallization or chromatography | Methanol/ethanol solvents |

| 5. Characterization | FTIR, NMR, XRD, Hirshfeld surface analysis | Confirm structure and purity |

Research Findings and Notes

- The reaction efficiency is highly dependent on solvent polarity and temperature control.

- Excess of the alkylating agent (2-furylmethylamine or thiazole halide) can push the reaction to completion.

- The hydrochloride salt form improves compound stability and handling.

- Industrial methods focus on automation and in-process monitoring to maximize yield and purity.

- Side reactions such as oxidation of the furan ring or reduction of the thiazole ring are minimized by controlling reaction atmosphere and reagents.

This comprehensive analysis of the preparation methods for this compound integrates detailed synthetic routes, reaction condition optimization, purification techniques, and characterization modalities, providing a professional and authoritative resource for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or thiazole rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine, which can be further utilized in different applications.

Scientific Research Applications

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to analogs featuring variations in the amine substituents or heterocyclic moieties (Table 1).

Table 1: Structural and Physicochemical Comparison

*Note: The molecular formula for the target compound in is listed as C₉H₁₀N₂OS, which omits the two chlorine atoms from the dihydrochloride salt. The corrected formula should be C₉H₁₂Cl₂N₂OS to account for the two HCl molecules.

Key Structural Differences and Implications

Heterocyclic Moieties: The furyl group (unsaturated oxygen-containing heterocycle) in the target compound contrasts with the cyclopropyl (saturated three-membered ring) or tetrahydrofuran (saturated oxygen-containing ring) groups in analogs.

Substituent Effects :

- Cyclopropyl groups (e.g., in QZ-3906) enhance steric bulk and lipophilicity, which could improve membrane permeability in drug design .

- Ethyl groups (QY-8721) offer simplicity and flexibility but may reduce target specificity compared to bulkier substituents .

Salt Form and Solubility :

- All compared compounds are dihydrochloride or hydrochloride salts, improving water solubility for biological or synthetic applications.

Biological Activity

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiazole moiety, which are known for their biological relevance. The presence of these functional groups allows the compound to interact with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

- Biochemical Pathway Modulation : It alters biochemical pathways, which can result in therapeutic outcomes such as antimicrobial and antifungal effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal activity |

Anticancer Potential

The compound has shown potential as an anticancer agent. Studies have indicated that derivatives of thiazole compounds exhibit cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 0.06 | |

| HT29 (colon cancer) | 0.10 | |

| NCI-H522 (lung cancer) | 2.50 |

These findings suggest that the compound's structure allows it to effectively inhibit cancer cell proliferation.

Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its therapeutic potential by scavenging free radicals and protecting against oxidative stress .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of various thiazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

- Anticancer Evaluation : In vitro studies assessing the cytotoxicity of thiazole derivatives against multiple cancer cell lines demonstrated that modifications in the thiazole structure enhanced anticancer efficacy. The findings support further exploration into structure-activity relationships for optimizing therapeutic applications .

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with crystallographic data from related acetamide-thiazole complexes .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS.

- ADMET prediction : Use SwissADME to estimate permeability, CYP450 interactions, and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.